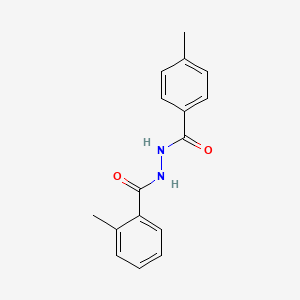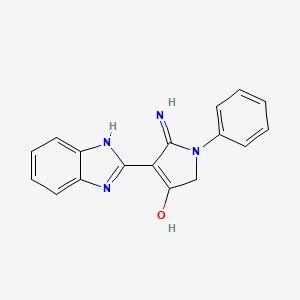
2-methyl-N'-(4-methylbenzoyl)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N'-(4-methylbenzoyl)benzohydrazide, also known as MMH, is a chemical compound that has been widely used in scientific research. MMH is a hydrazide derivative that has shown promising results in various biological assays.
Mécanisme D'action
The mechanism of action of 2-methyl-N'-(4-methylbenzoyl)benzohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-methyl-N'-(4-methylbenzoyl)benzohydrazide has been shown to inhibit the activity of acetylcholinesterase by binding to the active site of the enzyme. 2-methyl-N'-(4-methylbenzoyl)benzohydrazide has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
2-methyl-N'-(4-methylbenzoyl)benzohydrazide has been found to have various biochemical and physiological effects. 2-methyl-N'-(4-methylbenzoyl)benzohydrazide has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. 2-methyl-N'-(4-methylbenzoyl)benzohydrazide has also been found to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase. 2-methyl-N'-(4-methylbenzoyl)benzohydrazide has been shown to have a protective effect against oxidative stress and DNA damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-methyl-N'-(4-methylbenzoyl)benzohydrazide in lab experiments is its high solubility in water and organic solvents. 2-methyl-N'-(4-methylbenzoyl)benzohydrazide is also relatively stable under various conditions, which makes it suitable for long-term storage. However, one of the limitations of using 2-methyl-N'-(4-methylbenzoyl)benzohydrazide is its potential toxicity. 2-methyl-N'-(4-methylbenzoyl)benzohydrazide has been shown to be cytotoxic at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 2-methyl-N'-(4-methylbenzoyl)benzohydrazide. One area of interest is the development of 2-methyl-N'-(4-methylbenzoyl)benzohydrazide derivatives with improved bioactivity and reduced toxicity. Another area of interest is the investigation of the molecular targets of 2-methyl-N'-(4-methylbenzoyl)benzohydrazide and the signaling pathways involved in its mechanism of action. Additionally, the potential use of 2-methyl-N'-(4-methylbenzoyl)benzohydrazide as a therapeutic agent for various diseases, such as cancer and Alzheimer's disease, should be explored further.
Conclusion
In conclusion, 2-methyl-N'-(4-methylbenzoyl)benzohydrazide is a bioactive molecule that has shown promising results in various scientific research applications. 2-methyl-N'-(4-methylbenzoyl)benzohydrazide has been found to exhibit antimicrobial, anticancer, and anti-inflammatory properties, and has a potential as a therapeutic agent for various diseases. However, further research is needed to fully understand the mechanism of action of 2-methyl-N'-(4-methylbenzoyl)benzohydrazide and its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 2-methyl-N'-(4-methylbenzoyl)benzohydrazide involves the reaction of 4-methylbenzoylhydrazine with 2-methylbenzoyl chloride in the presence of a base. The reaction yields a white crystalline solid, which is then purified by recrystallization. The purity of the compound is determined by melting point analysis and spectroscopic techniques.
Applications De Recherche Scientifique
2-methyl-N'-(4-methylbenzoyl)benzohydrazide has been extensively used in scientific research due to its potential as a bioactive molecule. 2-methyl-N'-(4-methylbenzoyl)benzohydrazide has been shown to exhibit antimicrobial, anticancer, and anti-inflammatory properties. 2-methyl-N'-(4-methylbenzoyl)benzohydrazide has also been found to be a potent inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Propriétés
IUPAC Name |
2-methyl-N'-(4-methylbenzoyl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-11-7-9-13(10-8-11)15(19)17-18-16(20)14-6-4-3-5-12(14)2/h3-10H,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJRIXODRZMUEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-[3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)propanoyl]-2-piperidinecarboxylate](/img/structure/B5962504.png)
![2-[4-chloro-2-(1H-tetrazol-1-yl)benzoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5962512.png)
![7-cyclopropyl-3-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5962520.png)
![3-chloro-N-(2-methoxyethyl)-4-{[1-(2-methylbutyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5962525.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B5962527.png)

![{4-benzyl-1-[(4-ethyl-1-piperazinyl)acetyl]-4-piperidinyl}methanol](/img/structure/B5962547.png)
![1-(4-chlorophenyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5962555.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-2-phenoxy-N-(3-pyridinylmethyl)acetamide](/img/structure/B5962566.png)
![3-nitro-1-[2-oxo-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole](/img/structure/B5962578.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-5,6,7,8-tetrahydro-4(3H)-quinazolinone](/img/structure/B5962581.png)
![ethyl 4-(4-chlorophenyl)-6-{[(4-chlorophenyl)thio]methyl}-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5962583.png)
![N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-N-methyl-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5962604.png)
![N-(4-methoxybenzyl)-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B5962609.png)